molecular formula C18H10N4O2 B2811748 (((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 959583-38-1

(((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2811748
CAS No.: 959583-38-1
M. Wt: 314.304
InChI Key: KJPSRUPSOPWLMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, the specific synthesis methods for this compound are not clearly outlined in the available resources .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact molecular formula is C18H10N4O2 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not clearly outlined in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 314.3 g/mol . Other specific properties such as melting point, boiling point, and density are not clearly mentioned in the available resources .

Scientific Research Applications

Synthesis and Reactivity

  • Compounds related to the specified chemical structure have been investigated for their synthesis and reactivity. For instance, 2-Aryl-4,4-bis(methylthio)-1,3-butadiene-1,1-dicarbonitriles react with sodium salts of malononitrile or ethyl cyanoacetate to yield derivatives that can undergo further chemical transformations, including the formation of substituted dihydropyridines upon treatment with aromatic amines (Peseke, 1981).

Photoredox Photoinitiating Systems

  • Novel 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives have been proposed as photosensitizers for highly effective photoinitiating systems under soft irradiation conditions. These systems have applications in 3D printing photopolymerization processes, demonstrating the versatility and potential of these compounds in advanced manufacturing technologies (Tomal et al., 2019).

Corrosion Inhibition

  • 2-Aminobenzene-1,3-dicarbonitrile derivatives have been evaluated as corrosion inhibitors for metals in acidic environments. Their adsorption on metal surfaces follows the Langmuir adsorption isotherm, and they show promise in protecting against corrosion, highlighting their potential utility in industrial applications (Verma et al., 2015).

Antibacterial and Antifungal Agents

  • Compounds featuring the core structure have been synthesized and tested for their antibacterial and antifungal activities. The presence of electron-withdrawing groups and –OH groups in certain positions significantly impacts their antimicrobial efficacy, suggesting these compounds' potential in developing new antimicrobial agents (Desai et al., 2021).

Mechanism of Action

The mechanism of action for this compound is not clearly outlined in the available resources .

Future Directions

The future directions and potential applications of this compound are not clearly outlined in the available resources .

Properties

IUPAC Name

2-[[(4-amino-9,10-dioxoanthracen-1-yl)amino]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O2/c19-7-10(8-20)9-22-14-6-5-13(21)15-16(14)18(24)12-4-2-1-3-11(12)17(15)23/h1-6,9,22H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPSRUPSOPWLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC=C(C#N)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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